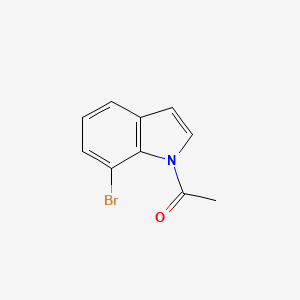
1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide is a quaternary ammonium salt that features a quinuclidine core substituted with a benzyl group bearing two trifluoromethyl groups at the 3 and 5 positions
准备方法
The synthesis of 1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with quinuclidine in the presence of a suitable base. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the quinuclidine nitrogen, forming the quaternary ammonium salt. The iodide counterion is introduced through a subsequent ion exchange reaction with an iodide salt .
化学反应分析
1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The trifluoromethyl groups can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of quinuclidine and 3,5-bis(trifluoromethyl)benzyl alcohol
科学研究应用
1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a phase-transfer catalyst.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
作用机制
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide involves its interaction with specific molecular targets, such as enzymes and receptors. The quaternary ammonium group allows the compound to interact with negatively charged sites on proteins and other biomolecules, potentially modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
相似化合物的比较
1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide can be compared with other quaternary ammonium salts and compounds containing trifluoromethyl groups:
1-(Bromomethyl)-3,5-bis(trifluoromethyl)benzene: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups and is used in promoting organic transformations.
3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks: These frameworks are used in lithium-sulfur batteries and share the trifluoromethyl functional groups .
属性
分子式 |
C16H18F6IN |
|---|---|
分子量 |
465.21 g/mol |
IUPAC 名称 |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octane;iodide |
InChI |
InChI=1S/C16H18F6N.HI/c17-15(18,19)13-7-12(8-14(9-13)16(20,21)22)10-23-4-1-11(2-5-23)3-6-23;/h7-9,11H,1-6,10H2;1H/q+1;/p-1 |
InChI 键 |
FQAJRSBQSMVKLI-UHFFFAOYSA-M |
规范 SMILES |
C1C[N+]2(CCC1CC2)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14118960.png)
![methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14118963.png)





![cis-1-[(tert-Butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid](/img/structure/B14118993.png)


![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14119021.png)
![3-chloro-N-[(E)-1-pyridin-4-ylethylideneamino]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B14119022.png)
![3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B14119026.png)

